(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-tert-butylphenoxy)acetate
Description
(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-tert-butylphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both amino and methoxyphenyl groups, making it an interesting subject for scientific research.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(4-tert-butylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)16-9-11-17(12-10-16)26-14-20(24)27-23-19(22)13-15-7-5-6-8-18(15)25-4/h5-12H,13-14H2,1-4H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUSMNCAKBJMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-tert-butylphenoxy)acetate typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a stable urea linkage . This reaction is carried out under controlled conditions to ensure the stability of the urea linkage under acidic, alkaline, and aqueous conditions . Industrial production methods may involve the use of automated reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-tert-butylphenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can lead to the formation of secondary amines, which are important intermediates in the synthesis of pharmaceuticals and other compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the protection and deprotection of amino groups . In biology, it may be used in the synthesis of bioactive molecules that can interact with specific biological targets. In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as antiviral, anti-inflammatory, and anticancer activities . Additionally, it has applications in the industrial production of dyes and other chemical products .
Mechanism of Action
The mechanism of action of (Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-tert-butylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The amino and methoxyphenyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-tert-butylphenoxy)acetate can be compared with other similar compounds, such as 2-methoxy-5-((phenylamino)methyl)phenol and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline . These compounds share similar structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of amino and methoxyphenyl groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
